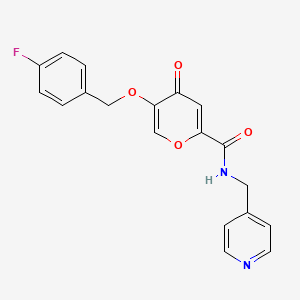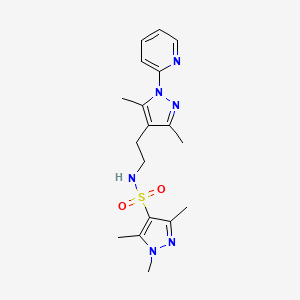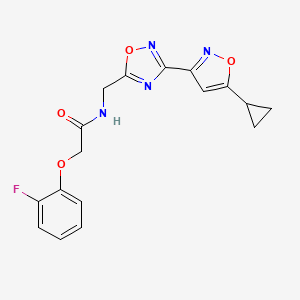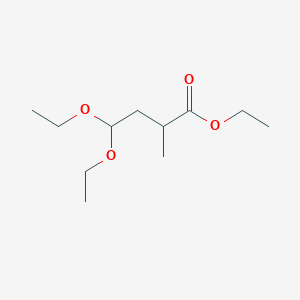
1-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups including a pyrazole ring, a sulfonamide group, a pyridine ring, and a thiophene ring . These functional groups suggest that this compound could have a variety of chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyridine rings are aromatic, which means they are particularly stable and can participate in pi stacking interactions. The sulfonamide group could form hydrogen bonds with other molecules .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Antimicrobial Activities : Studies have shown the synthesis of heterocycles based on this compound, demonstrating significant antimicrobial activities. For example, the synthesis of new heterocyclic compounds containing a sulfonamido moiety has shown promise as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Anticancer Potential : Research indicates that novel heterocyclic sulfonamides synthesized from this compound have been evaluated for anti-breast cancer cell line activities and as in-vitro antimicrobial agents, showing potential as cancer therapeutics (Debbabi et al., 2016).
Synthesis of COX-2 Inhibitors : The compound has been used in the synthesis of 1,5-diarylpyrazole derivatives as cyclooxygenase-2 (COX-2) inhibitors, a crucial target in anti-inflammatory drug development (Penning et al., 1997).
Other Applications
Insecticidal Agents : It has been used in the synthesis of biologically active heterocyclic compounds, such as pyrazole, thiazole, and pyridine derivatives, which have shown potential as insecticidal agents against Spodoptera littoralis (Soliman et al., 2020).
5-HT7 Receptor Antagonists : Derivatives of this compound have been studied as selective 5-HT7 receptor antagonists or multifunctional agents, offering potential in treating CNS disorders (Canale et al., 2016).
Propiedades
IUPAC Name |
1-methyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S2/c1-18-9-13(8-16-18)22(19,20)17-7-11-3-2-5-15-14(11)12-4-6-21-10-12/h2-6,8-10,17H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTSPIJLSYQQGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxy-ethanone](/img/structure/B2794836.png)
![N-(3-chlorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2794837.png)



![Benzyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2794843.png)

![3-[(2-azepan-1-yl-2-oxoethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2794845.png)


![9-(3-methoxyphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2794849.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2794853.png)